molecular formula C15H24N2O B1253081 (9alpha)-Spartein-2-one

(9alpha)-Spartein-2-one

Cat. No.: B1253081
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-RFQIPJPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9alpha)-Spartein-2-one is a chemical compound of interest in scientific research. Based on its structural relationship to Sparteine, a lupin alkaloid, it is anticipated to be a subject of study in organic chemistry and pharmacology . Sparteine, the parent molecule, is known as a class 1a antiarrhythmic agent and a sodium channel blocker . It also functions as a ganglionic antagonist of α3β4 nicotinic receptors and has been used as a chiral ligand in asymmetric synthesis involving organolithium reagents . Researchers are investigating this compound to explore its potential unique properties and applications, which may differ from its parent compound. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1

InChI Key

JYIJIIVLEOETIQ-RFQIPJPRSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O

Synonyms

alpha-isolupanine
lupanine
lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 9alpha Spartein 2 One

Precursor Identification and Early Biosynthetic Steps (e.g., L-lysine, Cadaverine)

The foundational building block for the entire class of sparteine-like quinolizidine (B1214090) alkaloids is the amino acid L-lysine. rsc.orgrsc.org Foundational tracer studies conducted in the 1960s and later refined using stable isotopes and nuclear magnetic resonance (NMR) spectroscopy, provided conclusive evidence that the carbon skeleton and both nitrogen atoms of sparteine (B1682161) are derived exclusively from L-lysine. rsc.orgrsc.org

The biosynthesis is understood to proceed through several key early steps:

Decarboxylation of L-lysine: The first committed step in the pathway is the decarboxylation of L-lysine to produce the diamine cadaverine (B124047). wikipedia.orgcdnsciencepub.com This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). wikipedia.org

Formation of a C5 Intermediate: Cadaverine, a symmetrical C5 molecule, serves as the direct precursor for the subsequent cyclization reactions. rsc.org Evidence suggests that L-lysine's C2 and C6 atoms become equivalent during biosynthesis, which supports the intermediacy of a symmetrical compound like cadaverine. rsc.orgrsc.org

Assembly of the Tetracyclic Core: The tetracyclic bis-quinolizidine ring system of sparteine is assembled from three distinct C5 units, all derived from cadaverine. wikipedia.orgcdnsciencepub.com

The initial stages of the pathway, from the primary precursor to the formation of the core sparteine skeleton, are summarized in the table below.

StepPrecursor(s)ProductKey EnzymeLocation
1L-LysineCadaverineLysine Decarboxylase (LDC)Chloroplasts researchgate.netcore.ac.uk
23x CadaverineSparteine Skeleton17-oxosparteine (B1663948) synthase (among others)Chloroplasts wikipedia.orgresearchgate.net

Enzymatic Mechanisms and Key Biosynthetic Intermediates (e.g., 17-oxosparteine synthase)

While the origin from cadaverine is well-established, the precise enzymatic mechanism for constructing the tetracyclic skeleton remains an area of active investigation. An early hypothesis proposed that the enzyme 17-oxosparteine synthase (OS), a transaminase, directly converts three cadaverine units into 17-oxosparteine, which would then serve as a common intermediate for all other sparteine-like alkaloids. rsc.orgresearchgate.net This enzyme has been identified and localized to chloroplasts, the site of QA biosynthesis. wikipedia.orgresearchgate.net

However, subsequent feeding studies using deuterium-labeled cadaverine cast doubt on 17-oxosparteine being a universal intermediate for alkaloids like (-)-sparteine (B7772259) and (+)-lupanine. rsc.org These experiments showed that deuterium (B1214612) atoms at C17 were retained in the final products, which would be impossible if the pathway proceeded through 17-oxosparteine, as it lacks hydrogen atoms at that position. rsc.orgcdnsciencepub.com This suggests that the formation of the quinolizidine skeleton likely occurs through enzyme-bound intermediates without the release of free compounds like 17-oxosparteine from the main pathway. wikipedia.org

More recent research has elucidated the steps leading from the direct precursor, (-)-sparteine, to more oxidized alkaloids, which includes the formation of (9alpha)-Spartein-2-one. The conversion is believed to be a two-step process involving an initial hydroxylation followed by oxidation:

Hydroxylation of (-)-Sparteine: The enzyme CYP71D189, a cytochrome P450 monooxygenase, has been identified as a sparteine 2-hydroxylase. researchgate.net It catalyzes the hydroxylation of (-)-sparteine to form 2-hydroxysparteine (B594880). researchgate.net

Oxidation to Ketone: The resulting 2-hydroxysparteine is the direct precursor to this compound. This intermediate is then oxidized to the corresponding ketone, (+)-lupanine, by a short-chain dehydrogenase/reductase (SDR1). researchgate.net this compound is the keto-form intermediate in this transformation.

The key enzymes involved in the modification of the sparteine core are detailed below.

EnzymeClassSubstrateProduct(s)Gene/Identifier
CYP71D189 Cytochrome P450 monooxygenase(-)-Sparteine2-HydroxysparteineCYP71D189 researchgate.netnih.gov
SDR1 Short-chain dehydrogenase/reductase2-Hydroxysparteine(+)-LupanineSDR1 researchgate.netnih.gov

Genetic and Metabolic Engineering Approaches for Alkaloid Production

The elucidation of the enzymes involved in sparteine oxidation has opened avenues for metabolic engineering in QA-producing plants, such as the narrow-leafed lupin (Lupinus angustifolius). researchgate.netnih.gov While the goal of these studies was not to produce this compound itself, they directly manipulated its biosynthetic pathway.

A significant breakthrough was the identification of the CYP71D189 gene, which encodes the sparteine 2-hydroxylase responsible for the first step in the conversion of (-)-sparteine to other QAs. nih.govbiorxiv.org Researchers screened a non-GMO mutant library of narrow-leafed lupin and successfully isolated a knockout mutant for the CYP71D189 gene. researchgate.netnih.gov

Key Findings from Metabolic Engineering:

Altered Alkaloid Profile: The CYP71D189 knockout mutant was unable to convert (-)-sparteine into its downstream products. nih.gov

Accumulation of Precursor: This resulted in a dramatic shift in the alkaloid profile of the plant's seeds, with (-)-sparteine accounting for 96% of the total alkaloid content. researchgate.netnih.gov

High Enantiomeric Purity: The (-)-sparteine isolated from the mutant seeds was found to be enantiomerically pure (99% enantiomeric excess). researchgate.netnih.gov

This work demonstrates that by inactivating the enzyme that initiates the conversion of (-)-sparteine, it is possible to create a plant-based production system for this specific precursor. biorxiv.org This approach effectively blocks the biosynthetic pathway just before the formation of 2-hydroxysparteine, the precursor to this compound.

Tracer Studies and Elucidation of Stereospecific Biosynthetic Transformations

Tracer studies have been indispensable for mapping the biosynthetic route to sparteine and its derivatives. By feeding plants with precursors labeled with isotopes such as ¹³C, ¹⁴C, ¹⁵N, and ²H, scientists have been able to track the atoms through the complex series of reactions. rsc.orgwikipedia.orgcdnsciencepub.com

Major Insights from Tracer Studies:

Isotope UsedPrecursorKey FindingImplicationReference(s)
¹⁴C[2-¹⁴C]lysine, [1-¹⁴C]cadaverineShowed that three C5 units from lysine/cadaverine form the C15 sparteine skeleton.Confirmed lysine as the primary precursor via cadaverine. rsc.orgcdnsciencepub.com
¹³C, ¹⁵N[1-¹³C, 1-¹⁵N]cadaverineDemonstrated that two of the three cadaverine units are incorporated with their C-N bonds intact.Provided insight into the specific mechanism of ring formation from the precursor units. wikipedia.orgrsc.org
²H (Deuterium)Deuterium-labeled cadaverineShowed retention of deuterium at C-17 of sparteine and lupanine (B156748).Ruled out 17-oxosparteine as a free intermediate on the main pathway to sparteine. rsc.orgacs.org
²H (Deuterium)(R)- and (S)-[1-²H]cadaverineEstablished the specific chirality and prochirality of the biosynthetic steps.Defined the precise stereochemical nature of the cyclization and modification reactions. cdnsciencepub.comacs.org

These elegant experiments have not only confirmed the building blocks of the alkaloids but have also been crucial in testing and refuting various biosynthetic hypotheses, leading to a more accurate, albeit still incomplete, model of QA formation. rsc.orgacs.org The stereospecific nature of the enzymatic reactions ensures the production of specific enantiomers of the alkaloids found in nature. researchgate.net

Advanced Synthetic Strategies for 9alpha Spartein 2 One and Its Analogs

Total Synthesis Approaches to the Sparteine (B1682161) and Spartein-2-one Core

Over 20 total syntheses of sparteine have been reported, employing a variety of strategies to construct the characteristic tetracyclic bis-quinolizidine ring system. nih.gov The synthesis of the spartein-2-one (lupanine) core is intrinsically linked, as lupanine (B156748) can be a direct precursor to sparteine via reduction of its lactam functionality. google.comnih.gov

The demand for enantiomerically pure sparteine, particularly the less common (+)-enantiomer, has spurred the development of asymmetric syntheses.

A concise, six-step asymmetric synthesis of natural (–)-sparteine was also developed, featuring a connective Michael addition of an amino ester-derived enolate to an α,β-unsaturated amino ester as a key step. rsc.orgyork.ac.uk

InvestigatorKey StrategyTarget EnantiomerNumber of StepsReference
Aubé (2002)Intramolecular Schmidt reaction, Photo-Beckmann rearrangement(+)-Sparteine15 acs.orgnih.gov
O'Brien (2018)Enzymatic resolution, Michael addition, Resolution-recombination(–)-Sparteine10 nih.govwhiterose.ac.uk
O'Brien (2004)Connective Michael addition(–)-Sparteine6 rsc.org

Racemic syntheses provide access to the sparteine and lupanine skeletons, which can then be resolved to obtain the pure enantiomers. A recently developed gram-scale synthesis of (±)-sparteine utilizes inexpensive commodity chemicals, pyridine (B92270) and glutaryl chloride, in a route that is complete in seven steps. nih.govacs.org

The resolution of racemic products is a classical and practical approach. For lupanine (spartein-2-one), resolution can be achieved using chiral acids. Early work by Clemo employed L- and D-camphorsulphonic acid. google.com More recent and efficient methods use dibenzoyltartaric acid, which allows for the preparative scale separation of (±)-lupanine into its respective enantiomers. google.comnih.govresearchgate.net A process using tartaric acid has been described that affords D-(+)-Lupanine in 29% yield and 99.0% enantiomeric excess (ee), and L-(–)-Lupanine in 30% yield and 99.5% ee. google.com The separated, enantiopure lupanine can then be reduced to the corresponding enantiopure sparteine. google.comnih.gov

The field of sparteine synthesis is marked by both pioneering and innovative modern strategies.

Pioneering Routes : The first and shortest synthesis of (±)-sparteine was accomplished in 1950 by Leonard and co-workers. nih.gov This innovative two-step approach from ethyl 2-(pyridin-2-yl)acetate featured an exhaustive hydrogenation of a pyridine-quinolizone intermediate. nih.gov

Pyridine Dearomatization : A powerful modern strategy involves the dearomatization of pyridine. nih.govacs.orgnih.gov In a recent synthesis of (±)-sparteine, a dearomative annulation reaction between pyridine and glutaryl chloride is used to construct a functionalized quinolizidine (B1214090) core, which is then elaborated to the final tetracyclic structure. nih.govacs.orgresearchgate.net This approach highlights the use of pyridine as a stable surrogate for the more reactive Δ1-piperidine, a key biosynthetic intermediate. researchgate.net

Michael Additions : The Michael addition, or conjugate addition, is a key C-C bond-forming reaction that has been employed in the synthesis of the sparteine framework. scribd.com O'Brien's enantioselective synthesis, for instance, uses a 1,4-addition of an enolate to an unsaturated ester to construct the carbon skeleton. nih.govacs.org

Schmidt Reactions : The intramolecular Schmidt reaction has proven to be a valuable tool for nitrogen insertion and ring expansion in alkaloid synthesis. researchgate.netresearchgate.net Aubé's asymmetric synthesis of (+)-sparteine provides a prominent example, where an intramolecular Schmidt reaction of an ε-azido ketone in the presence of TiCl₄ smoothly constructs a key lactam intermediate, forming one of the quinolizidine rings. acs.orgnih.govku.edu

Development and Synthesis of (9alpha)-Spartein-2-one Surrogates and Derivatives

Given the periodic scarcity and high cost of natural (–)-sparteine and the inaccessibility of its (+)-enantiomer, significant effort has been directed towards the design and synthesis of "sparteine surrogates." rsc.orgrsc.org These are structurally simpler chiral diamines designed to mimic the rigid, cage-like structure of sparteine and replicate its success as a chiral ligand. rsc.org

Research has shown that for asymmetric lithiation reactions, the entire four-ring structure of sparteine may not be necessary. rsc.org A key development was a surrogate containing a rigid bispidine framework, which demonstrated that only three of the four rings are essential for high enantioselectivity in certain reactions. rsc.org An 8-step, gram-scale synthesis of a (–)-sparteine surrogate has been reported, proceeding with complete diastereocontrol. whiterose.ac.uk Furthermore, the first successful (+)-sparteine surrogate, (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²˒⁷]tridecane, has been synthesized, providing a crucial alternative for chemists requiring the non-natural sparteine enantiomer's reactivity. researchgate.netrsc.org The development of resolution routes for racemic surrogates has made both enantiomers readily accessible. rsc.org

In addition to surrogates, direct derivatization of the sparteine skeleton, often at the C-2 position, has been explored to create new compounds with potentially valuable properties, such as irreversible blockers of voltage-gated sodium channels. nih.gov

Compound TypeKey Structural FeaturePurposeReference
(–)-Sparteine SurrogateTricyclic bispidine frameworkMimics (–)-sparteine in asymmetric lithiation whiterose.ac.ukrsc.org
(+)-Sparteine Surrogate(1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecaneFirst successful surrogate for (+)-sparteine researchgate.netrsc.org
C2-Modified DerivativesFunctionalization at C-2 of the sparteine coreDevelopment of new bioactive compounds (e.g., sodium channel blockers) nih.gov

Strategies for Functionalization and Structural Diversification of the Quinolizidine Skeleton

The quinolizidine skeleton is a privileged scaffold found in over 170 naturally occurring alkaloids, primarily from the Leguminosae family. nih.govcabidigitallibrary.org This natural diversity, which includes variations in stereochemistry, oxidation state (e.g., lupanine vs. sparteine), and substitution patterns, inspires synthetic efforts aimed at structural diversification. nih.gov

Strategies for diversification often involve late-stage functionalization of a common, advanced intermediate. nih.gov This approach allows for the efficient generation of libraries of analogs for biological screening or as new catalysts. researchgate.netku.edu For example, a tricyclic lactam core, prepared via an intramolecular Schmidt reaction as an intermediate in the sparteine synthesis, served as a starting point for a diversification effort that produced 686 new compounds based on the sparteine architecture. ku.edu

Modern synthetic methods like C-H functionalization are increasingly being applied to complex heterocyclic systems. nih.gov For instance, the enantioselective ortho-lithiation of N-Boc-pyrrolidine in the presence of sparteine, followed by transmetalation and cross-coupling, demonstrates how the quinolizidine ligand itself can direct the functionalization of other heterocycles, a principle that can be extended to the modification of the alkaloid core itself. nih.gov These methods enable the "editing" of the molecular periphery, providing rapid access to a wide range of analogs that would otherwise require lengthy de novo syntheses. researchgate.netnih.gov

Chemical Reactivity and Transformations of the 9alpha Spartein 2 One Scaffold

Reactions Involving the Keto Functionality and Nitrogen Centers

The chemical character of (9alpha)-Spartein-2-one is dominated by the lactam group (containing the keto functionality at C-2 and the nitrogen at N-1) and the tertiary amine at N-16. These centers are the primary sites for chemical reactions.

The lactam carbonyl group readily undergoes reduction. A common transformation is the reduction of the bis-lactam precursor of sparteine (B1682161) using powerful reducing agents like lithium aluminium hydride (LiAlH4) to yield racemic sparteine nih.govrsc.org. This reaction effectively converts the amide functionality back to a tertiary amine, demonstrating a key method for interconversion between the oxo-derivative and the parent alkaloid. The N-16 tertiary amine, not being part of the amide system, retains its basicity and nucleophilicity. Spectroscopic studies on sparteine derivatives show that protonation typically occurs at the nitrogen atoms cas.cz. In sparteine itself, both N-1 and N-16 are protonated to form a dication documentsdelivered.com. However, in derivatives, the site of protonation can be influenced by substituents cas.cz. The nitrogen centers of sparteine and its isomers are also known to coordinate with metal ions such as Zn(II) and Cu(II), forming complexes where the nitrogen lone pairs bond to the metal center researchgate.net. This ligating ability is a key feature of the nitrogen centers' reactivity.

Table 1: Summary of Reactions at the Keto and Nitrogen Centers of the Sparteine-2-one Scaffold
Functional GroupReaction TypeReagent(s)Product TypeReference
Lactam Carbonyl (C=O)ReductionLithium Aluminium Hydride (LiAlH4)Tertiary Amine (Sparteine) nih.govrsc.org
Nitrogen Centers (N-1, N-16)ProtonationAcid (e.g., HClO4)Ammonium Salts (Mono- or Diprotonated) cas.czdocumentsdelivered.com
Nitrogen Centers (N-1, N-16)Metal CoordinationMetal Salts (e.g., ZnCl2, CuCl2)Metal-Ligand Complexes researchgate.net

Stereoselective Chemical Modifications of the Quinolizidine (B1214090) Ring System

The rigid, chiral structure of the quinolizidine ring system in sparteine alkaloids makes stereoselective modifications a key aspect of their chemistry. While much of the literature focuses on using (-)-sparteine (B7772259) as a chiral ligand to control stereoselectivity in other reactions, several synthetic strategies reveal methods for controlling the stereochemistry of the alkaloid framework itself nih.govnih.govnih.gov.

The biosynthesis of quinolizidine alkaloids is known to proceed with stereoselective control, leading to the predominance of specific stereoisomers in nature rsc.org. Synthetic approaches have sought to replicate this control. For instance, in a racemic synthesis of sparteine, the stereochemistry at the C-2 and C-4 positions was established through a moderately diastereoselective protonation of a bis-enolate intermediate nih.govrsc.org. This highlights that the conformation of the ring system can direct the approach of reagents to a specific face of the molecule.

Furthermore, the synthesis of disubstituted sparteine derivatives has demonstrated that the introduction of a methyl group at the C-2 position occurs stereoselectively, resulting in an equatorial orientation cas.cz. The synthesis of (+)-β-isosparteine, a diastereoisomer of sparteine, was achieved using a two-directional, syn-selective, double imino-aldol reaction that assembled the entire carbon and nitrogen backbone with the correct relative and absolute stereochemistry at all four stereogenic centers soton.ac.uk. These examples, primarily from total synthesis efforts, underscore that the inherent conformational biases of the fused ring system can be exploited to achieve stereoselective functionalization.

Regioselective Functionalization of the this compound Framework

Regioselectivity, or the control over the site of a chemical reaction, is crucial when functionalizing a complex molecule like this compound, which has multiple potentially reactive C-H bonds. Research into the synthesis of various derivatives has provided insight into the regioselective functionalization of the sparteine and lupanine (B156748) frameworks.

Mass spectrometry studies of alkyl-substituted derivatives of both sparteine and lupanine, such as 2-methyl-17-oxosparteine and 2-oxo-17-methylsparteine (17-methyllupanine), indicate that the C-2 and C-17 positions are common sites for substitution nih.gov. The existence of these specific isomers implies that synthetic methods have been developed to selectively introduce functional groups at these positions over other possible sites on the tetracyclic skeleton. For example, the synthesis of 2,17-disubstituted sparteine derivatives has been accomplished, demonstrating that both the A/B and C/D quinolizidine systems can be functionalized cas.cz. While detailed mechanisms for achieving this regioselectivity are not always elaborated, it often relies on the differential reactivity of C-H bonds adjacent to the nitrogen atoms, which can be activated through lithiation or other methods.

Table 2: Known Regioisomers of Substituted Lupanine
Position of SubstitutionExample CompoundSignificanceReference
C-22-Methyl-17-oxosparteineFunctionalization of the lactam-containing ring system. nih.gov
C-1717-Methyllupanine (2-oxo-17-methylsparteine)Functionalization of the non-lactam ring system. nih.gov

Mechanisms of Chemical Interconversion Between Sparteine and its Oxo-derivatives

The chemical relationship between sparteine and its 2-oxo derivative, lupanine, is defined by oxidation and reduction reactions. Both biological and chemical pathways for this interconversion have been investigated.

Biosynthetic studies in narrow-leafed lupin (Lupinus angustifolius) suggest a two-step enzymatic oxidation transforms (-)-sparteine into (+)-lupanine. The proposed pathway involves an initial oxidation to form a 2-hydroxysparteine (B594880) intermediate, which is then further oxidized to the final lactam product, (+)-lupanine nih.gov. This stepwise mechanism avoids the direct conversion of a methylene (B1212753) group to a carbonyl, proceeding through a more accessible alcohol intermediate.

The reverse transformation, the reduction of lupanine back to sparteine, is a standard chemical process. The lactam functionality of lupanine can be completely reduced to the corresponding tertiary amine using a strong hydride-donating agent. Lithium aluminium hydride (LiAlH4) is commonly employed for this purpose, as demonstrated in syntheses where bis-lactam precursors are reduced to form the sparteine skeleton nih.govrsc.orgsoton.ac.uk. This reaction proceeds via the nucleophilic addition of hydride to the carbonyl carbon, followed by elimination of the oxygen atom to yield the tertiary amine, thus completing the interconversion cycle between sparteine and its 2-oxo derivative.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 9alpha Spartein 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the atomic framework of molecules. For (9alpha)-Spartein-2-one, both ¹H and ¹³C NMR are indispensable for assigning the proton and carbon skeletons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound provides information on the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms. In a typical ¹H NMR spectrum, chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). oregonstate.eduacs.org The integration of each signal corresponds to the number of protons it represents, while the multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, revealing the number of adjacent protons. oregonstate.edu For complex molecules like sparteine (B1682161) derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) are often employed to establish proton-proton coupling networks, aiding in the assignment of the intricate spin systems within the molecule. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. libretexts.org For instance, carbonyl carbons, such as the one present in the lactam ring of this compound, resonate at a characteristically downfield chemical shift. While standard ¹³C NMR spectra are typically proton-decoupled, resulting in singlets for each carbon, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete molecular structure. researchgate.net

Interactive Data Table: Illustrative ¹³C NMR Chemical Shifts for a Sparteine-Related Structure

Carbon AtomChemical Shift (ppm)
C=O~170-175
C-N (adjacent to C=O)~50-60
Other C-N~40-60
Aliphatic CH, CH₂, CH₃~10-50

Note: This table provides representative chemical shift ranges for functional groups relevant to this compound and is for illustrative purposes. Actual values would be determined from the experimental spectrum.

Mass Spectrometry (MS) Applications in Characterization and Dereplication

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. arizona.educhemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of this compound, as different combinations of atoms will have unique exact masses. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, which is often observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. miamioh.edu

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For instance, in the case of this compound, characteristic losses corresponding to parts of the quinolizidine (B1214090) ring system would be expected. The fragmentation patterns of related alkaloids like sparteine often involve cleavages of the carbon-carbon bonds adjacent to the nitrogen atoms. libretexts.org Analysis of these fragmentation pathways provides valuable clues for identifying the core structure and the location of substituents.

Dereplication: In the context of natural product discovery, MS, particularly when coupled with liquid chromatography (LC-MS), is a crucial tool for dereplication. This process involves rapidly identifying known compounds in a complex mixture, thereby avoiding redundant isolation efforts. By comparing the measured molecular weight and fragmentation pattern of a compound in a sample to a database of known natural products, researchers can quickly determine if the compound has been previously characterized. sciex.com

Interactive Data Table: Expected HRMS Data for this compound

IonCalculated m/zObserved m/z
[C₁₅H₂₄N₂O + H]⁺[Calculated Value][Experimentally Determined Value]
[C₁₅H₂₄N₂O + Na]⁺[Calculated Value][Experimentally Determined Value]

Note: The molecular formula for this compound is C₁₅H₂₄N₂O. The calculated m/z values would be based on the exact masses of the most abundant isotopes of each element.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scribd.com Different types of bonds and functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. For this compound, the most prominent and diagnostic absorption would be the strong stretching vibration of the carbonyl group (C=O) in the lactam ring, typically appearing in the region of 1680-1630 cm⁻¹. The presence of C-H and C-N bonds would also give rise to characteristic absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The presence of chromophores, or light-absorbing groups, is necessary for a compound to be UV-Vis active. For this compound, the lactam carbonyl group is a chromophore and would be expected to exhibit a weak n→π* transition at a specific wavelength in the UV region. The absence of extensive conjugation in the molecule would suggest that strong absorptions at longer wavelengths are unlikely.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. anton-paar.comazolifesciences.com This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. anton-paar.com

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of all atoms in the crystal lattice can be determined with high precision.

Crucially, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration (the actual R/S or α/β arrangement of substituents at each stereocenter). libretexts.orgyale.edu This is often achieved through the use of anomalous dispersion, where the presence of a heavy atom in the structure or the use of a specific X-ray wavelength allows for the differentiation between a molecule and its mirror image. mdpi.com The resulting crystallographic data provides an unambiguous three-dimensional model of the molecule. nih.gov

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, LC-HRMS/MS)

Chromatographic techniques are essential for the isolation of this compound from its natural source or from a synthetic reaction mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a high-pressure pump to pass a solvent (the mobile phase) and the sample mixture through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common choice. uv.es By carefully selecting the column and mobile phase conditions, this compound can be separated from other related alkaloids and impurities. The purity of an isolated sample can be assessed by HPLC, where a pure compound should ideally show a single peak in the chromatogram. selleckchem.com

Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (LC-HRMS/MS): The coupling of liquid chromatography with high-resolution tandem mass spectrometry provides a highly sensitive and selective analytical method. nih.govnih.gov As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the simultaneous acquisition of retention time data from the LC and mass spectral data (including accurate mass and fragmentation patterns) from the MS. lcms.czchromatographyonline.com LC-HRMS/MS is invaluable for the analysis of complex mixtures, enabling the detection and tentative identification of this compound even at trace levels, and for confirming the purity of the isolated compound. mdpi.com

Mechanistic Investigations of Biological Interactions and Molecular Target Identification

Exploration of Protein Binding and Receptor Interactions (e.g., Muscarinic Acetylcholine (B1216132) Receptors, Sigma-1 Receptor)

The biological activity of (9alpha)-Spartein-2-one is underpinned by its interactions with various proteins and receptors. Muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs), play a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems. sigmaaldrich.com These receptors are classified into five subtypes (M1-M5), each with distinct signaling pathways and tissue distribution. sigmaaldrich.com The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11, leading to the activation of phospholipase C, while the even-numbered receptors (M2, M4) are linked to the inhibition of adenylyl cyclase. sigmaaldrich.com

The sigma-1 receptor, an integral membrane protein primarily located at the endoplasmic reticulum (ER), is another significant target. wikipedia.org It functions as a molecular chaperone, modulating calcium signaling through the IP3 receptor. wikipedia.org The sigma-1 receptor is implicated in a wide range of cellular processes and is a target for various therapeutic agents. wikipedia.orgnih.gov Research has demonstrated that ligands targeting the sigma-1 receptor can influence the activity of various ion channels, including voltage-gated sodium, potassium, and calcium channels. nih.govnih.gov The interaction of compounds with these receptors is often explored through binding assays and functional studies to determine their affinity and efficacy.

Interactive Table: Receptor Binding Profile of this compound

Receptor TargetReceptor FamilyPrimary Signaling MechanismPotential Biological Relevance
Muscarinic Acetylcholine ReceptorsG protein-coupled receptor (GPCR) sigmaaldrich.comModulation of phospholipase C or adenylyl cyclase sigmaaldrich.comNeuromodulation, autonomic nervous system regulation
Sigma-1 ReceptorIntegral membrane protein wikipedia.orgMolecular chaperone, Ca2+ signaling modulation wikipedia.orgCellular stress response, neuroprotection

Enzymatic Activity Modulation and Inhibition Studies

The modulation of enzymatic activity is a key mechanism through which bioactive compounds exert their effects. rsc.orgwikilectures.eu Enzymes are highly specific biological catalysts that accelerate chemical reactions within cells. rsc.org The activity of enzymes can be influenced by various factors, including the concentration of substrates and the presence of inhibitors or activators. wikilectures.eu Some compounds can act as inhibitors, either competitively by binding to the active site or non-competitively by binding to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. wikilectures.eu

Studies on chrysin (B1683763) derivatives, for instance, have shown that these compounds can modulate the activity and expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Such modulation can occur through direct interaction with the enzyme or by affecting the signaling pathways that regulate the enzyme's expression. nih.gov Investigating the effects of this compound on various enzymatic pathways is crucial for understanding its complete pharmacological profile.

Ion Channel Modulation Mechanisms (e.g., Voltage-Gated Sodium Channel Blockade)

Voltage-gated sodium channels are integral membrane proteins essential for the generation and propagation of action potentials in excitable cells. nih.gov These channels are targets for a variety of therapeutic agents, including local anesthetics and antiarrhythmics, which act as blockers. drugbank.com The modulation of these channels can significantly impact neuronal excitability and cardiac rhythm. nih.gov

The sigma-1 receptor is known to modulate the function of several voltage-gated ion channels, including sodium channels (specifically the Nav1.5 subtype found in the heart). nih.gov This modulation does not appear to involve G proteins or phosphorylation, suggesting a more direct interaction between the receptor and the channel protein. nih.gov The interaction can lead to an inhibition of the ion current with little to no voltage dependence or change in channel kinetics. nih.gov Given the established link between sigma-1 receptors and ion channel function, it is plausible that the biological effects of this compound could be mediated, at least in part, through the modulation of voltage-gated sodium channels.

Interactive Table: Ion Channel Modulation by this compound and Related Mechanisms

Ion ChannelTypeModulatory MechanismPotential Physiological Effect
Voltage-Gated Sodium ChannelTransmembrane protein nih.govBlockade/Inhibition drugbank.comAltered neuronal excitability, cardiac rhythm regulation
Voltage-Gated Potassium ChannelTransmembrane proteinModulation via sigma-1 receptor interaction nih.govChanges in cellular repolarization
Voltage-Gated Calcium ChannelTransmembrane proteinModulation via sigma-1 receptor interaction nih.govAltered neurotransmitter release and muscle contraction

Structure-Activity Relationship (SAR) Studies of this compound Analogues and Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org By systematically modifying the chemical structure of a lead compound, researchers can identify the key functional groups and structural features responsible for its pharmacological effects. wikipedia.orggardp.org This knowledge is then used to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. gardp.org

SAR analyses involve creating a series of derivatives of the parent molecule, in this case this compound, and evaluating their biological activity. researchgate.net For example, modifications could include altering substituents, changing ring structures, or introducing new functional groups. The data from these studies help to build a comprehensive picture of the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. researchgate.net This iterative process of design, synthesis, and testing is crucial for optimizing a compound's therapeutic potential. collaborativedrug.com

Computational Chemistry and Molecular Docking for Target Prediction

Computational chemistry and molecular docking are powerful tools used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor). nih.govbohrium.com Molecular docking algorithms predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govplos.org

These computational approaches can screen large libraries of compounds against a specific target, helping to identify potential drug candidates. plos.orgnih.gov For this compound, molecular docking studies can be employed to predict its binding modes with various receptors, such as muscarinic acetylcholine receptors and the sigma-1 receptor. mdpi.com The results of these simulations, often expressed as a docking score or binding energy, can help prioritize compounds for further experimental testing and provide a structural basis for understanding their biological activity. nih.govmdpi.com

Investigations into Metabolic Pathways and Biotransformations

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, including drugs, to facilitate their excretion. nih.govslideshare.net This process primarily occurs in the liver and is generally divided into Phase I and Phase II reactions. nih.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose polar functional groups, often catalyzed by the cytochrome P450 enzyme system. nih.gov Phase II reactions involve the conjugation of the modified compound with endogenous molecules like glucuronic acid, sulfate, or glutathione, to further increase water solubility and promote elimination. nih.gov

Understanding the metabolic pathways of this compound is essential for determining its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. slideshare.net Studies may involve incubating the compound with liver microsomes or hepatocytes to identify the resulting metabolites. researchgate.net The identification of these metabolites provides insights into the enzymes responsible for the biotransformation and helps to predict the compound's behavior in a biological system. researchgate.netcreative-proteomics.com

Future Research Perspectives and Emerging Areas in 9alpha Spartein 2 One Chemistry

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The core structure of (9alpha)-Spartein-2-one presents a foundational template for the generation of a wide array of chemical analogs. Future research will likely focus on developing novel synthetic methodologies to access these derivatives with greater efficiency and structural diversity. Key areas of exploration will include:

Skeletal Editing and Ring-Expansion Strategies: Innovative techniques, such as intramolecular Schmidt reactions and photo-Beckmann rearrangements, have been employed for the synthesis of sparteine (B1682161) and its analogs. Future work could adapt these and other skeletal editing methods to the this compound framework, enabling the creation of novel polycyclic structures with altered ring sizes and conformations. researchgate.net

Functional Group Interconversion and Derivatization: The development of robust methods for the selective functionalization of the this compound core is crucial. This includes the introduction of various substituents, the modification of existing functional groups, and the synthesis of complex derivatives. Such modifications are essential for fine-tuning the compound's steric and electronic properties for applications in catalysis and medicinal chemistry.

Stereoselective Synthesis: Achieving high levels of stereocontrol in the synthesis of this compound analogs is a primary objective. The development of new stereoselective methods will be critical for accessing specific stereoisomers, which often exhibit distinct biological activities and catalytic efficiencies. researchgate.net

The following table outlines potential synthetic strategies and their expected outcomes for generating diverse this compound analogs.

Synthetic StrategyTarget ModificationPotential Outcome
Ring-Expansion Reactions Expansion of one or more rings in the tetracyclic core.Creation of novel polycyclic scaffolds with unique 3D geometries.
C-H Activation Direct functionalization of C-H bonds.Efficient introduction of new functional groups without pre-functionalization.
Late-Stage Functionalization Modification of the this compound skeleton in the final steps of a synthetic sequence.Rapid generation of a library of analogs from a common intermediate.
Asymmetric Synthesis Enantioselective or diastereoselective synthesis of specific stereoisomers.Access to optically pure analogs for chiral applications.

Advanced Computational Studies for Reaction Prediction and Biological Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental design. In the context of this compound, advanced computational studies will be instrumental in several key areas:

Reaction Mechanism and Selectivity Prediction: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This allows for the prediction of reaction outcomes, the rationalization of observed selectivities, and the in-silico design of more efficient synthetic routes. cacrdelhi.com

Conformational Analysis: Understanding the conformational landscape of this compound and its derivatives is crucial for predicting their interaction with other molecules. Computational methods can provide insights into the preferred conformations and the energy barriers between them.

Modeling Biological Interactions: Molecular docking and molecular dynamics simulations can be employed to predict how this compound analogs bind to biological targets. f1000research.com This can help in identifying potential new therapeutic applications and in designing derivatives with improved binding affinity and selectivity. These in silico methods are valuable for identifying new potential therapeutic uses for existing compounds. f1000research.com

The integration of computational and experimental approaches will accelerate the discovery and development of new this compound-based technologies.

Green Chemistry Approaches to Synthesis and Extraction

In line with the growing emphasis on sustainable chemical practices, future research on this compound will increasingly incorporate green chemistry principles. encyclopedia.pubijnc.ir This involves developing more environmentally friendly methods for both its synthesis and its extraction from natural sources. Key areas of focus include:

Use of Renewable Feedstocks and Greener Solvents: Exploring biosynthetic pathways and utilizing renewable starting materials can reduce the environmental impact of synthesis. researchgate.net Additionally, replacing hazardous organic solvents with greener alternatives, or developing solvent-free reaction conditions, is a major goal. mdpi.comrasayanjournal.co.in

Energy-Efficient Synthesis: Employing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry can significantly reduce the energy consumption of chemical processes. encyclopedia.pubmdpi.com These methods often lead to faster reaction times and higher yields. rasayanjournal.co.in

Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. researchgate.net Developing highly efficient catalytic systems for the synthesis of this compound and its derivatives will minimize waste generation.

The following table summarizes key green chemistry approaches and their potential benefits in the context of this compound chemistry.

Green Chemistry ApproachPrincipleBenefit for this compound
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions.Reduced reaction times, increased yields, and cleaner reactions. mdpi.com
Mechanochemistry (Ball Milling) Solvent-free reactions induced by mechanical force.Reduced solvent waste and potential for novel reactivity. rasayanjournal.co.in
Biocatalysis Use of enzymes to catalyze reactions.High selectivity, mild reaction conditions, and use of renewable resources. ijnc.ir
Flow Chemistry Continuous processing of reagents in a reactor.Improved safety, scalability, and process control. ijnc.ir

Exploration of New Biological Systems and Mechanistic Pathways

While some biological activities of sparteine and its derivatives have been studied, there remains a vast, unexplored landscape of potential biological targets and mechanistic pathways for this compound. Future research in this area will be driven by:

Target Identification and Validation: In silico target prediction methods can be used to identify potential protein targets for this compound and its analogs. biorxiv.org Subsequent in vitro and in vivo studies are then necessary to validate these predictions and elucidate the molecular mechanisms of action. This approach has proven successful in identifying novel targets for other natural product classes. biorxiv.org

Exploring Novel Therapeutic Areas: The unique structure of this compound may lend itself to activity in a variety of disease contexts. nih.gov Screening libraries of its derivatives against a wide range of biological assays could uncover new therapeutic opportunities in areas such as oncology, immunology, and infectious diseases. nih.govcrick.ac.uk

Understanding Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs will provide crucial insights into the structural features required for a particular biological effect. This knowledge is essential for the rational design of more potent and selective compounds.

The investigation of new biological applications for this compound holds significant promise for the development of novel therapeutic agents.

Design of Next-Generation Chiral Catalysts and Auxiliaries

Sparteine and its derivatives have a well-established history as chiral ligands and auxiliaries in asymmetric synthesis. york.ac.uk Building on this foundation, the design of next-generation catalysts based on the this compound scaffold is a promising area of future research. Key objectives include:

Development of Novel Chiral Ligands: The rigid, tetracyclic structure of this compound provides a unique platform for the design of new chiral ligands for a variety of metal-catalyzed reactions. csic.es By strategically introducing coordinating groups and modifying the steric environment, it may be possible to develop catalysts with improved activity and enantioselectivity for challenging transformations.

Applications in Asymmetric Catalysis: There is a continuous demand for new and efficient catalysts for asymmetric reactions such as cyclopropanations, Michael additions, and Friedel-Crafts reactions. mdpi.comnih.gov this compound-based catalysts could offer unique advantages in these and other important transformations.

Synergistic Catalysis: The combination of a this compound-derived catalyst with another catalyst system could lead to synergistic effects and enable novel reactivity. nih.gov This approach, known as dual catalysis, is a rapidly developing area of chemical research.

The development of new chiral catalysts and auxiliaries from this compound has the potential to significantly impact the field of asymmetric synthesis, providing new tools for the efficient construction of complex chiral molecules. researchgate.net

Q & A

Q. How can mixed-methods approaches enhance understanding of (9α)-Spartein-2-one’s structure-activity relationships?

  • Answer : Combine quantitative assays (e.g., SPR binding kinetics) with qualitative molecular dynamics simulations. Triangulate data using convergence models and discuss divergent results in the context of experimental constraints (e.g., force field accuracy) .

Data Presentation Guidelines

  • Tables : Include synthesis yields, spectroscopic peaks, and statistical summaries. Avoid duplicating figures .
  • Figures : Use scatter plots for dose-response curves and heatmaps for multi-parametric analyses. Label axes with units and error bars .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.